molecular formula C17H16N2O3S3 B2392867 N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-tosylacetamide CAS No. 895442-31-6

N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-tosylacetamide

Cat. No.: B2392867
CAS No.: 895442-31-6
M. Wt: 392.51
InChI Key: ZDPKWENOEMOURX-UHFFFAOYSA-N
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Description

N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-tosylacetamide is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antiangiogenic effects and promote apoptosis .

Mode of Action

It is suggested that the inclusion of the thiazole ring in the synthesized structures is responsible for the formation of a compact protective coating as a result of mixed interactions during their adsorption over metal surfaces .

Biochemical Pathways

It is known that the degree of charge transfer gradually increases with an increase in solvent polarity . This suggests that the compound may interact with its targets in a manner that is influenced by the polarity of the surrounding environment.

Pharmacokinetics

Similar compounds have shown fair cox-2 inhibitory activity , suggesting that they may have good bioavailability and effective distribution within the body.

Result of Action

It is suggested that the compound may have antiangiogenic effects and promote apoptosis , which could potentially inhibit tumor growth.

Action Environment

The action of N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-tosylacetamide is likely influenced by environmental factors. For instance, the degree of charge transfer in the compound gradually increases with an increase in solvent polarity , suggesting that the compound’s action, efficacy, and stability may be influenced by the polarity of the surrounding environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-tosylacetamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The initial step involves the formation of the benzothiazole ring. This can be achieved by reacting o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methylthio Group: The methylthio group can be introduced by reacting the benzothiazole intermediate with methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Tosylacetamide Moiety: The final step involves the introduction of the tosylacetamide group. This can be achieved by reacting the methylthio-substituted benzothiazole with tosyl chloride and acetamide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-tosylacetamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the tosylacetamide moiety, using reducing agents like lithium aluminum hydride.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Electrophiles such as halogens, nitrating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced tosylacetamide derivatives

    Substitution: Substituted benzothiazole derivatives

Scientific Research Applications

N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-tosylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-tosylacetamide can be compared with other benzothiazole derivatives, such as:

    2-Methylbenzothiazole: Lacks the tosylacetamide group, resulting in different chemical properties and applications.

    6-Methoxybenzothiazole: Contains a methoxy group instead of a methylthio group, leading to variations in reactivity and biological activity.

    Benzothiazole-2-thiol: Contains a thiol group, which imparts distinct chemical and biological properties.

The uniqueness of this compound lies in its specific functional groups, which contribute to its diverse applications and potential as a versatile chemical compound.

Properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S3/c1-11-3-6-13(7-4-11)25(21,22)10-16(20)18-12-5-8-14-15(9-12)24-17(19-14)23-2/h3-9H,10H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPKWENOEMOURX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC3=C(C=C2)N=C(S3)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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